(S)-2-(4-fluorophenyl)pyrrolidine hydrochloride
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Description
(S)-2-(4-fluorophenyl)pyrrolidine hydrochloride, also known as 4-F-Pyrrolidine, is a chemical compound with a variety of applications in scientific research. It is a chiral molecule, meaning it has two stereoisomers, which can produce different results in experiments. 4-F-Pyrrolidine is used in a variety of laboratory settings, including in the synthesis of pharmaceuticals, in the study of enzyme inhibitors, and in the investigation of the effects of drugs on the body.
Scientific Research Applications
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine rings, due to their saturated nature and sp^3-hybridization, offer a versatile scaffold for the development of biologically active compounds. The pyrrolidine structure is instrumental in enhancing the stereochemistry and three-dimensional coverage of molecules, which is crucial for the interaction with biological targets. This has led to the discovery of novel compounds with selectivity towards various receptors and enzymes, highlighting the scaffold's potential in drug design and discovery (Li Petri et al., 2021).
Pyrrolidine and Pyrimidine in Optoelectronic Materials
Functionalized pyrimidines and pyrrolidines have been found to be valuable in the creation of novel optoelectronic materials. The incorporation of these moieties into π-extended conjugated systems has demonstrated significant potential for the development of luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). The ability of these compounds to alter optical properties and enhance electroluminescent performance is particularly noted in research focused on quinazolines and pyrimidine derivatives (Lipunova et al., 2018).
Pyrrolidone-based Surfactants
The pyrrolidone ring, when integrated into surfactants, can significantly improve water solubility, compatibility, and solvency. This versatility is attributed to the pyrrolidone carbonyl oxygen's ability to form pseudoquaternary ammonium ions, facilitating interaction with large anions and enhancing surfactant performance. Such properties make pyrrolidone derivatives, including those structurally related to "(S)-2-(4-fluorophenyl)pyrrolidine hydrochloride," useful in various industrial and research applications, underscoring their role in improving the efficacy and environmental compatibility of surfactants (Login, 1995).
properties
IUPAC Name |
(2S)-2-(4-fluorophenyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H/t10-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZFKQCJNIDQPL-PPHPATTJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC=C(C=C2)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735005 |
Source
|
Record name | (2S)-2-(4-Fluorophenyl)pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1073556-40-7 |
Source
|
Record name | (2S)-2-(4-Fluorophenyl)pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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